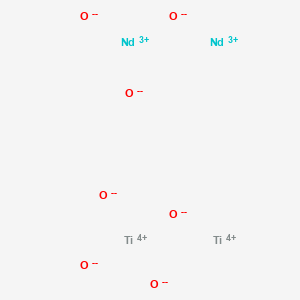
Neodymium titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neodymium titanate can be synthesized using the flux method. In this method, single crystals of the compound are grown by dissolving the precursor materials in a high-temperature molten flux. The reaction typically involves heating a mixture of neodymium oxide (Nd₂O₃) and titanium dioxide (TiO₂) in a suitable flux, such as lithium molybdate (Li₂MoO₄), at temperatures around 1000°C .
Industrial Production Methods
Industrial production of dineodymium dititanium heptaoxide involves solid-state reactions. The precursor materials, neodymium oxide and titanium dioxide, are thoroughly mixed and subjected to high-temperature calcination. The mixture is heated in a controlled atmosphere to promote the formation of the desired compound. The resulting product is then cooled and ground to obtain a fine powder .
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The compound can undergo substitution reactions where one or more of its constituent elements are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of halides or other reactive species .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of neodymium and titanium, while reduction may produce lower oxides or elemental forms of the constituent elements .
Wissenschaftliche Forschungsanwendungen
Neodymium titanate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Research is ongoing to explore its use in medical devices and treatments.
Wirkmechanismus
The mechanism by which dineodymium dititanium heptaoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique perovskite structure allows it to interact with various molecules, facilitating catalytic reactions and enhancing electronic properties. The specific pathways involved depend on the application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neodymium(III) titanate (Nd₂TiO₅): Similar in composition but differs in its structural and electronic properties.
Neodymium(III) oxide (Nd₂O₃): A simpler oxide of neodymium with different applications.
Titanium dioxide (TiO₂): A well-known compound with extensive use in various industries.
Uniqueness
Neodymium titanate stands out due to its unique perovskite structure, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring high thermal stability and electrical conductivity .
Eigenschaften
CAS-Nummer |
12035-31-3 |
|---|---|
Molekularformel |
Nd2O7Ti2 |
Molekulargewicht |
496.21 g/mol |
IUPAC-Name |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
InChI-Schlüssel |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Key on ui other cas no. |
12035-31-3 89412-12-4 |
Physikalische Beschreibung |
DryPowde |
Synonyme |
dineodymium dititanium heptaoxide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













